
1-Butylpyridin-1-ium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white to beige crystalline powder that is hygroscopic and soluble in water . This compound is part of the pyridinium family and is used in various scientific and industrial applications.
Preparation Methods
1-Butylpyridin-1-ium;hydrobromide can be synthesized through the reaction of pyridine with butyl bromide. The reaction typically occurs in an inert atmosphere at room temperature. The product is then purified through recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
1-Butylpyridin-1-ium;hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butylpyridin-1-ium;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis.
Biology: The compound is studied for its potential as a corrosion inhibitor in biological systems.
Medicine: Research is ongoing into its potential therapeutic applications, although specific uses in medicine are still under investigation.
Mechanism of Action
The mechanism by which 1-Butylpyridin-1-ium;hydrobromide exerts its effects varies depending on its application. In corrosion inhibition, for example, it adsorbs onto the metal surface, forming a protective barrier that prevents corrosion. This involves interactions with the metal surface and the formation of a hydrophobic film . The molecular targets and pathways involved in other applications are still being studied.
Comparison with Similar Compounds
1-Butylpyridin-1-ium;hydrobromide is similar to other pyridinium compounds, such as:
- 1-Methylpyridinium bromide
- 1-Ethylpyridinium bromide
- 1-Propylpyridinium bromide
Compared to these compounds, this compound has a longer alkyl chain, which can influence its solubility, reactivity, and effectiveness in various applications. Its unique properties make it particularly useful in specific industrial and research contexts .
Properties
Molecular Formula |
C9H15BrN+ |
|---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
1-butylpyridin-1-ium;hydrobromide |
InChI |
InChI=1S/C9H14N.BrH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1; |
InChI Key |
KVBQNFMTEUEOCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



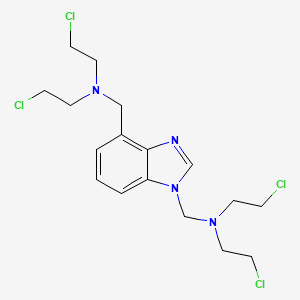
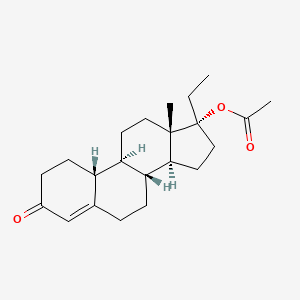
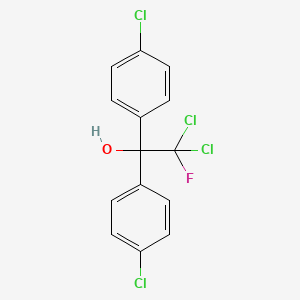
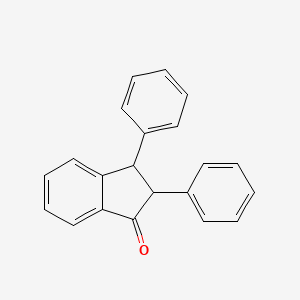
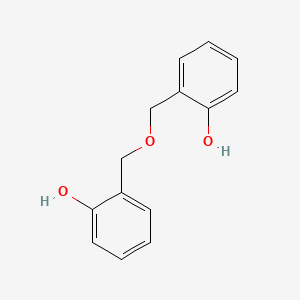

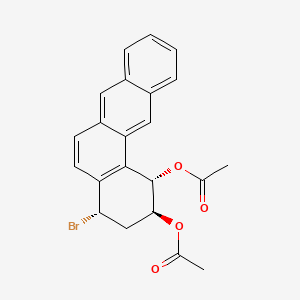
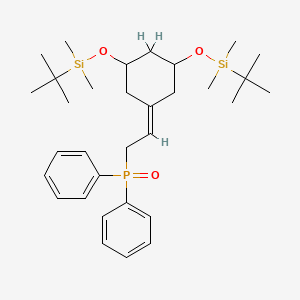
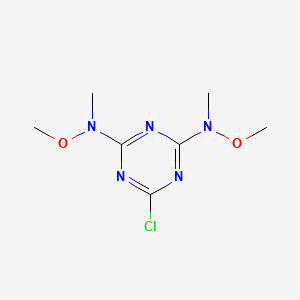
![Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane](/img/structure/B12806733.png)
![4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol](/img/structure/B12806734.png)
![Spiro[cyclohexane-1,8'-tricyclo[7.3.1.02,7]tridecane]-2',13'-diol](/img/structure/B12806741.png)

